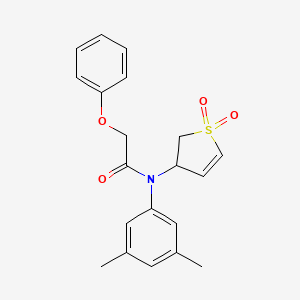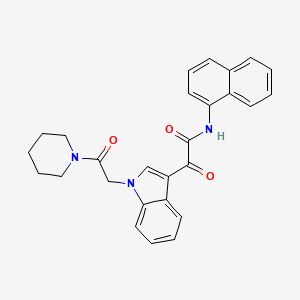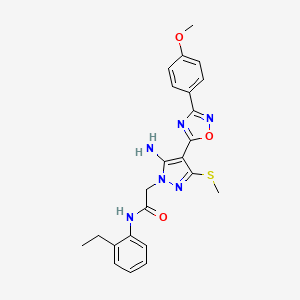
4-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide, also known as COTI-2, is a small molecule drug that has been developed as a potential anticancer therapy. It was discovered by Critical Outcome Technologies Inc. (COTI) and has shown promising results in preclinical studies.
科学的研究の応用
Antimicrobial and Antifungal Properties
Recent studies have shown that derivatives of 4-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide exhibit promising antimicrobial and antifungal activities. For example, the synthesis of various derivatives has led to compounds that displayed significant activity against a range of bacterial and fungal strains. One study highlights the creation of compounds that, through molecular docking studies, show potential in the anti-tubercular drug discovery process, indicating their effectiveness against Mycobacterium tuberculosis with minimal cytotoxicity towards human cells (Nimbalkar et al., 2018). Another research outlines the synthesis of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide derivatives that showed promising antibacterial activities, suggesting a potential for further exploration as antimicrobial agents (Patel & Dhameliya, 2010).
Anti-Tubercular Activity
Derivatives of this compound have been synthesized and evaluated for their potential as anti-tubercular agents. A series of novel derivatives were created with notable efficacy against Mycobacterium tuberculosis, demonstrating the chemical's versatility in contributing to the development of new anti-tubercular scaffolds. These derivatives were also tested for cytotoxicity, showing non-toxic nature towards human cancer cell lines, which is crucial for their potential application as therapeutic agents (Nimbalkar et al., 2018).
Anticancer and Anti-HIV Potential
The structure-activity relationship studies of substituted benzamides have revealed their potential as potent D2/5-HT2 antagonists and 5-HT1a agonists, indicating possible applications as neuroleptic (antipsychotic) agents. This suggests that derivatives of this compound could be explored further for their efficacy in treating psychiatric disorders, showcasing the compound's potential in mental health therapeutics (Norman et al., 1996).
特性
IUPAC Name |
4-chloro-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c17-13-7-5-12(6-8-13)16(20)18-14-3-1-4-15(11-14)19-9-2-10-23(19,21)22/h1,3-8,11H,2,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQINOKFHBXIUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2718894.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2718896.png)
![4-(Benzo[b]thiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2718897.png)
![(4R)-3-[(2S,3S)-3-[2-[4-[5-[(3aS,4S,6aR)-2-oxidanylidene-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2,6-dimethyl-phenoxy]ethanoylamino]-2-oxidanyl-4-phenyl-butanoyl]-5,5-dimethyl-N-[(1S,2R)-2-oxidanyl-2,3-dihydro-1H-inden-1-yl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2718899.png)
![2-(3-fluorophenyl)-N-(2-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2718901.png)
![3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2718903.png)


![2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B2718910.png)
![2-[(3-Fluorobenzyl)amino]benzenesulfonamide](/img/structure/B2718913.png)
![2-{[(4-chloroanilino)carbothioyl]amino}-N,3,3-trimethylbutanamide](/img/structure/B2718914.png)